6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is a complex organic compound that belongs to the class of thiazolo-triazoles. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with phenyl and trimethoxyphenyl substituents. The trimethoxyphenyl group is known for its versatile pharmacophore properties, contributing to the compound’s bioactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole typically involves the condensation of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactivity. The trimethoxyphenyl group plays a crucial role in binding to the active sites of these enzymes, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-thiazolo(3,2-b)(1,2,4)triazine-3,7(2H)-dione
- 6-Methyl-2-(3-phenoxybenzylidene)-7H-thiazolo(3,2-b)(1,2,4)triazine-3,7(2H)-dione
- 2-(2,3-Dimethoxybenzylidene)-6-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazine-3,7(2H)-dione
Uniqueness
6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is unique due to the presence of the trimethoxyphenyl group, which enhances its bioactivity and specificity towards certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
140405-69-2 |
---|---|
Molekularformel |
C19H17N3O3S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
6-phenyl-2-(2,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H17N3O3S/c1-23-15-10-17(25-3)16(24-2)9-13(15)18-20-19-22(21-18)14(11-26-19)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
QYZKAQNOVUXSQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=NN3C(=CSC3=N2)C4=CC=CC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.